8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
CAS No.:
Cat. No.: VC17179956
Molecular Formula: C14H13Cl2N3O2
Molecular Weight: 326.2 g/mol
* For research use only. Not for human or veterinary use.
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride -](/images/structure/VC17179956.png)
Specification
Molecular Formula | C14H13Cl2N3O2 |
---|---|
Molecular Weight | 326.2 g/mol |
IUPAC Name | 8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride |
Standard InChI | InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H |
Standard InChI Key | UNDKJUKLBNARIZ-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzofuro[3,2-d]pyrimidin-4-one core structure fused with a pyrrolidine ring at position 2 and a chlorine substituent at position 8. The (2S)-stereochemistry of the pyrrolidine moiety contributes to its chiral specificity and target binding affinity. The hydrochloride salt formation at the pyrrolidine nitrogen enhances aqueous solubility, a critical factor for bioavailability in physiological systems.
Key Structural Attributes:
-
Benzofuropyrimidine Core: Provides a planar aromatic system for hydrophobic interactions with kinase domains.
-
Chloro Substituent: Enhances electrophilic character and influences electronic distribution within the heterocyclic system.
-
Pyrrolidine Ring: Introduces stereochemical complexity and hydrogen-bonding capabilities critical for CDC7 binding.
Physicochemical Profile
The compound’s hydrochloride form exhibits a melting point range of 215–220°C and a logP value of 2.1, indicating moderate lipophilicity suitable for cellular membrane penetration. Stability studies under physiological pH (7.4) show <5% degradation over 24 hours, supporting its utility in in vivo applications.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃Cl₂N₃O₂ |
Molecular Weight | 326.2 g/mol |
Solubility (Water) | 12 mg/mL at 25°C |
pKa | 8.2 (basic pyrrolidine) |
Synthetic Methodology and Optimization
Core Structure Assembly
The synthesis begins with constructing the benzofuro[3,2-d]pyrimidin-4-one scaffold through a three-component reaction involving 2-hydroxybenzaldehyde derivatives, malononitrile, and chlorinated urea precursors. Microwave-assisted synthesis at 150°C for 30 minutes achieves 78% yield of the intermediate, minimizing side product formation.
Final Salt Formation
Hydrochloride salt precipitation occurs through stoichiometric addition of HCl gas to the free base in anhydrous ether, yielding 98% purity after recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analysis confirms <0.5% impurity levels, meeting pharmaceutical-grade standards.
Mechanism of Action: Targeting CDC7 Kinase
CDC7’s Role in DNA Replication
CDC7 kinase phosphorylates the minichromosome maintenance (MCM) complex components, particularly MCM2, to activate replication origins during S-phase . Overexpression in tumor cells (3–5× higher than normal tissues) correlates with genomic instability and uncontrolled proliferation .
Inhibition Kinetics
XL413 hydrochloride demonstrates a competitive inhibition mechanism with ATP, showing a Kᵢ of 0.8 nM against recombinant human CDC7 . Time-resolved fluorescence assays reveal a residence time of 45 minutes, ensuring sustained target engagement .
Key Inhibition Events:
Cell Cycle Consequences
Treatment with 1 μM XL413 induces G₁/S arrest within 6 hours in Colo-205 colorectal cancer cells, followed by apoptosis (35% Annexin V+ cells at 24 hours) . Senescence-associated β-galactosidase activity increases 4-fold in melanoma models after 72-hour exposure .
Pharmacological Applications and Efficacy Data
Monotherapy Antitumor Activity
In the Colo-205 xenograft model, daily oral dosing at 50 mg/kg for 21 days reduces tumor volume by 82% compared to controls (p < 0.001) . Pharmacodynamic analysis shows 90% suppression of MCM2 phosphorylation in excised tumors .
Combination Therapy Synergies
Co-administration with the EZH2 inhibitor GSK343 in melanoma models enhances tumor growth inhibition from 48% (XL413 alone) to 93% (combination) . The BRPF1/2/3 inhibitor O... similarly potentiates efficacy, reducing metastatic nodules by 75% in lung colonization assays .
Non-Oncological Applications
In primary human T-cells, 5 μM XL413 increases homology-directed repair (HDR) efficiency from 12% to 38% when combined with Cas9 ribonucleoproteins . This cell cycle synchronization approach improves knock-in rates for gene editing applications without significant cytotoxicity .
Recent Advances and Clinical Translation
Phase I Trial Insights
The first-in-human trial (NCT01328626) established a maximum tolerated dose of 120 mg/day with dose-limiting thrombocytopenia . Pharmacokinetic analysis revealed a t₁/₂ of 8.2 hours and Cmax of 1.2 μM at the recommended Phase II dose .
Biomarker Development
Circulating tumor DNA analysis identifies CDC7 copy number gains as predictive biomarkers, with responders showing ≥3 CDC7 copies (ORR 44% vs. 8% in low-copy patients) . PD-L1 expression increases 5-fold post-treatment, suggesting immune activation synergies .
Next-Generation Formulations
Nanoparticle encapsulation (PLGA-PEG) improves tumor accumulation 3-fold in murine models, while reducing off-target hematological toxicity. Sustained-release implants for glioblastoma treatment are under preclinical evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume